2-Chloro-4-fluorobenzonitrile
Overview
Description
2-Chloro-4-fluorobenzonitrile is an organic compound with the molecular formula C7H3ClFN. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a fluorine atom at the fourth position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
2-Chloro-4-fluorobenzonitrile is a chemical compound used primarily as an intermediate in the synthesis of various pharmaceuticals, pesticides, and liquid crystal materials . The specific targets of this compound can vary depending on the final product it is used to synthesize.
Pharmacokinetics
As a small, lipophilic molecule (logp = 182 ), it is likely to have good membrane permeability, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and reactivity of this compound. For instance, it should be stored in a cool, dark place in a sealed container to maintain its stability . Its reactivity with other substances could also influence its efficacy in the synthesis of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-fluorobenzonitrile can be synthesized through several methods. One common approach involves the reaction of benzonitrile with chlorinating and fluorinating agents. For instance, benzonitrile can react with phosphorus pentachloride to form 2-chlorobenzonitrile, which is then fluorinated using a fluorinating agent like hydrogen fluoride to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the direct fluorination of 2-chlorobenzonitrile. This method is preferred due to its efficiency and higher yield. The reaction typically occurs under controlled conditions to ensure the selective substitution of the fluorine atom .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding acids or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Amines: From reduction of the nitrile group.
Substituted Benzonitriles: From nucleophilic substitution reactions.
Carboxylic Acids: From oxidation of the nitrile group.
Scientific Research Applications
2-Chloro-4-fluorobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and advanced materials.
Comparison with Similar Compounds
- 2-Chloro-4-fluorobenzaldehyde
- 2-Chloro-4-fluorophenol
- 2-Chloro-4-fluorobenzoic acid
Comparison: 2-Chloro-4-fluorobenzonitrile is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. Compared to its analogs, it exhibits different reactivity patterns and applications. For instance, 2-chloro-4-fluorobenzaldehyde is primarily used in the synthesis of aldehyde derivatives, while this compound is more versatile in forming various substituted benzonitriles .
Biological Activity
2-Chloro-4-fluorobenzonitrile (C7H3ClFN) is a fluorinated aromatic compound that has garnered attention due to its significant role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique chemical properties, including hydrophobicity and fat solubility, enhance its absorption and efficacy in biological systems. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.
- Molecular Formula : C7H3ClFN
- Molecular Weight : 155.56 g/mol
- Boiling Point : 237 °C
- Melting Point : 63–65 °C
Mechanisms of Biological Activity
Fluorinated compounds, including this compound, exhibit distinctive biological activities attributed to their structural characteristics:
- Hydrophobicity : The presence of fluorine increases the lipophilicity of the compound, facilitating cell membrane penetration and enhancing bioavailability.
- Receptor Interaction : Fluorinated aromatic compounds can interact with various biological receptors, potentially modulating physiological responses.
- Metabolic Stability : The incorporation of fluorine often leads to increased metabolic stability, reducing degradation in biological systems.
Applications in Pharmaceuticals
This compound is primarily used as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have been studied for various therapeutic applications:
- Anticancer Agents : Some derivatives exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : Research indicates potential activity against certain bacterial strains.
Case Study: Synthesis of Anticancer Compounds
A study published in the Journal of Medicinal Chemistry details the synthesis of novel anticancer agents using this compound as a starting material. The synthesized compounds demonstrated significant cytotoxicity against human cancer cell lines, suggesting that modifications to the benzene ring can enhance therapeutic efficacy .
Toxicological Profile
While fluorinated compounds generally exhibit low toxicity, specific studies on this compound highlight the importance of evaluating its safety profile:
- Irritation Potential : Classified as an irritant, handling precautions are recommended.
- Environmental Impact : As with many fluorinated compounds, environmental persistence raises concerns regarding bioaccumulation and ecological toxicity.
Market Trends and Future Directions
The global market for this compound is projected to grow due to increasing demand in pharmaceutical synthesis and agrochemical applications. The compound's favorable properties make it a key player in developing new drugs and agricultural products .
Table: Comparative Analysis of Biological Activities
Properties
IUPAC Name |
2-chloro-4-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKPNNMOFHNZJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209524 | |
Record name | 2-Chloro-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60702-69-4 | |
Record name | 2-Chloro-4-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60702-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-fluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060702694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-4-FLUOROBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R9WPL55Q8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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